![molecular formula C11H7BrN4 B2546030 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 1393330-56-7](/img/structure/B2546030.png)
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” is a chemical compound with the empirical formula C6H4BrN3S. It has a molecular weight of 230.09 . This compound is a derivative of triazolopyridine, which is a class of organic compounds known for their various biochemical, clinical, and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” has been analyzed using various spectroscopic methods. Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n .Physical And Chemical Properties Analysis
“4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” is a solid compound . Its electron absorption and luminescence spectra have been measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .Scientific Research Applications
- In 2014, researchers discovered that certain [1,2,4]triazolo[4,3-a]pyridines, including our compound, exhibit excellent antifungal activities against various pathogens . These include Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans.
- The pharmacophore of sitagliptin phosphate, a drug used to treat type II diabetes mellitus, contains a 1,2,4-triazolo ring .
Antifungal Activity
Type II Diabetes Research
Catalyst-Free Synthesis Methods
properties
IUPAC Name |
6-bromo-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-10-14-15-11(16(10)7-9)8-3-5-13-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLPZMKALAVLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.